ポリドカノール

概要

説明

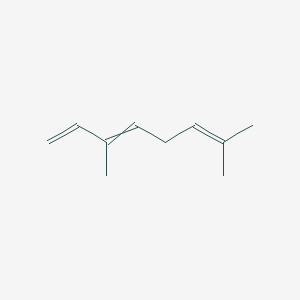

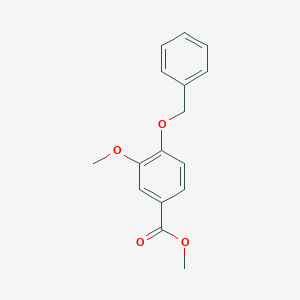

ポリドカノールは、医学および産業において幅広い用途を持つ汎用性の高い化合物です。 これは、局所麻酔薬および抗掻痒剤であり、湿疹や乾燥肌によるかゆみを軽減するために軟膏や浴用剤に一般的に使用されます . さらに、静脈瘤、血管腫、血管奇形の治療にも用いられます . ポリドカノールは、ドデカノールのエトキシ化によって生成され、化学式はC30H62O10、分子量は582.816 g/molの化合物になります .

科学的研究の応用

Polidocanol has numerous scientific research applications across various fields, including chemistry, biology, medicine, and industry. In medicine, it is widely used as a sclerosing agent for the treatment of varicose veins and vascular malformations . It is also employed in the treatment of oral vascular malformations and has shown effectiveness in reducing the size of hemangiomas . In the field of drug delivery, polidocanol is used in transdermal patches for controlled drug release . Additionally, it has applications in the development of novel materials and drug delivery systems .

作用機序

ポリドカノールは、血管の内皮細胞層を損傷させることで効果を発揮します。 投与されると、洗浄剤として作用し、内皮細胞層を破壊し、血管が自身に向かって崩壊するようにします . これにより、繊維性索が形成され、数週間かけてマクロファージによって最終的に溶解されます . このプロセスに関与する分子標的および経路には、内皮損傷部位での血小板凝集があり、血管を閉塞する血小板、細胞破片、フィブリンの密なネットワークの形成につながります .

類似化合物の比較

ポリドカノールは、テトラデシル硫酸ナトリウムやオレイン酸エタノールアミンなどの他の硬化剤と比較されることがよくあります . 3つの化合物はすべて静脈瘤の治療に使用されますが、ポリドカノールは、合併症や副作用の発生率が低いことから、より安全で効果的なものと考えられています . テトラデシル硫酸ナトリウムやオレイン酸エタノールアミンは、アレルギー反応や偶発的な死亡と関連付けられていますが、ポリドカノールはより優れた安全性プロファイルを持っています . 他の類似の化合物には、高張食塩水やモリユ酸ナトリウムがあり、これらも硬化剤として使用されますが、作用機序や有効性プロファイルが異なります .

生化学分析

Biochemical Properties

Polidocanol interacts with the endothelial lining of blood vessels, causing damage that leads to the formation of a dense network of platelets, cellular debris, and fibrin that occludes the vessel . This interaction with the endothelial cells is a key biochemical reaction that enables polidocanol to exert its sclerosing effects.

Cellular Effects

Polidocanol has a concentration and volume-dependent damaging effect on the blood vessel endothelium . It causes fibrosis inside varicose veins, occluding the lumen of the vessel, and reducing the appearance of the varicosity . It also acts as a detergent when injected into a vein, disrupting the endothelial cell layer of the blood vessel .

Molecular Mechanism

Polidocanol works by damaging the cell lining of blood vessels, causing them to close and eventually be replaced by other types of tissue . This is achieved through its interaction with the endothelial cells of the blood vessels, leading to their damage and subsequent occlusion of the vessel .

Temporal Effects in Laboratory Settings

In laboratory settings, polidocanol has been observed to have long-lasting effects. For instance, in the treatment of varicose veins, an average of 3 sclerotherapy sessions using 0.5% polidocanol were required to attain an 80% to 85% improvement in varicose veins .

Dosage Effects in Animal Models

While specific studies on the dosage effects of polidocanol in animal models are limited, it has been shown to have an embryocidal effect in rabbits when given in doses approximately equal (based on body surface area) to the human dose .

Metabolic Pathways

It is known that polidocanol is a non-ionic detergent sclerosing agent that adheres to and disintegrates phospholipids in cell membranes .

Transport and Distribution

It is known that when administered, polidocanol locally damages blood vessel endothelium .

Subcellular Localization

Given its mechanism of action, it is likely that it localizes to the endothelial lining of blood vessels where it exerts its effects .

準備方法

ポリドカノールは、ドデカノールのエトキシ化によって合成されます。 このプロセスでは、制御された条件下でドデカノールとエチレンオキシドを反応させてポリドカノールを生成します . ポリドカノールの工業的生産では、通常、触媒を用いて反応を促進し、高収率と高純度を実現します。 生成された生成物は、品質基準を満たすために、残留ドデカノールなどの不純物を除去するために精製されます .

化学反応の分析

ポリドカノールは、酸化、還元、置換などのさまざまな種類の化学反応を起こします。これらの反応で使用される一般的な試薬と条件は、目的の結果によって異なります。 たとえば、酸化反応には過マンガン酸カリウムや過酸化水素などの酸化剤を使用することがあります一方、還元反応には水素化ホウ素ナトリウムなどの還元剤を使用することがあります . 置換反応では、多くの場合、ヒドロキシル基を他の官能基に置き換えることで、さまざまな誘導体の生成につながります . これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。

科学研究への応用

ポリドカノールは、化学、生物学、医学、産業など、さまざまな分野で数多くの科学研究への応用があります。 医学においては、静脈瘤や血管奇形の治療のための硬化剤として広く使用されています . また、口腔血管奇形の治療にも用いられ、血管腫のサイズを縮小する効果も示されています . 薬物送達分野では、ポリドカノールは、薬物の制御放出のための経皮パッチに使用されています . さらに、新規材料や薬物送達システムの開発にも応用されています .

類似化合物との比較

Polidocanol is often compared with other sclerosing agents such as sodium tetradecyl sulfate and ethanolamine oleate . While all three compounds are used for the treatment of varicose veins, polidocanol is considered to be safer and more effective due to its lower incidence of complications and adverse reactions . Sodium tetradecyl sulfate and ethanolamine oleate have been associated with allergic reactions and occasional deaths, whereas polidocanol has a better safety profile . Other similar compounds include hypertonic saline and sodium morrhuate, which are also used as sclerosants but have different mechanisms of action and efficacy profiles .

特性

IUPAC Name |

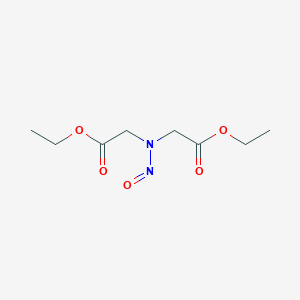

2-[2-[2-[2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H62O10/c1-2-3-4-5-6-7-8-9-10-11-13-32-15-17-34-19-21-36-23-25-38-27-29-40-30-28-39-26-24-37-22-20-35-18-16-33-14-12-31/h31H,2-30H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONJQDTZCDSESIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H62O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5039721 | |

| Record name | Polyoxyethylene (9) lauryl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5039721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

582.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

miscible | |

| Record name | Polidocanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06811 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

When administered, polidocanol locally damages blood vessel endothelium. Following the endothelial damage, platelets aggregate at the site and attach to the venous wall eventually resulting in a dense network of platelets, cellular debris, and fibrin that occludes the vessel. Eventually the vessel is replaced by connective fibrous tissue. | |

| Record name | Polidocanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06811 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

3055-99-0, 9002-92-0 | |

| Record name | Nonaethylene glycol monododecyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3055-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polidocanol [INN:DCF:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003055990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polidocanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06811 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Polyoxyethylene (9) lauryl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5039721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Melting Point |

33-36 °C | |

| Record name | Polidocanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06811 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Polidocanol?

A1: Polidocanol's mechanism of action is primarily attributed to its detergent-like properties, which cause endothelial cell damage and subsequent thrombosis, leading to vessel occlusion. [, , , ]

Q2: How does Polidocanol's mechanism differ at low concentrations compared to higher concentrations?

A2: At low concentrations, Polidocanol molecules exist individually in solution, lacking the micellar aggregation needed for endothelial toxicity. [] This explains why lower concentrations, like 0.25%, are less effective for treating telangiectatic leg veins. [] Higher concentrations (0.5%–1%) facilitate micellar formation and are thus more clinically effective. []

Q3: Does Polidocanol exhibit any other pharmacological activities besides its sclerosing effects?

A3: Yes, while primarily recognized for its sclerosant properties, Polidocanol was initially developed as an anesthetic. Research also suggests it possesses antipruritic and antitussive effects. []

Q4: What is the mechanism behind Polidocanol’s anesthetic, antipruritic, and antitussive properties?

A4: Studies have shown that at low concentrations, Polidocanol effectively inhibits voltage-gated sodium (Na+) channels. This inhibitory effect is similar to that of clinically used local anesthetics and is thought to underlie its anesthetic, antipruritic, and antitussive activities. []

Q5: How does Polidocanol affect fibroblast activity and vascular endothelial growth factor (VEGF) expression?

A5: Research using a rat model found that Polidocanol significantly increases VEGF expression in the tracheal submucosa and promotes fibroblast hyperplasia. The most noticeable reactions occurred around the third and fifth days post-injection. []

Q6: What is the molecular formula and weight of Polidocanol?

A6: Polidocanol, also known as hydroxypolyethoxydodecane, has a variable molecular formula and weight due to its polymeric nature. It is a mixture of monododecyl ethers of polyethylene glycol. [, ]

Q7: Is there a way to synthesize monodisperse Polidocanol to overcome the challenges of polydispersity?

A7: Yes, researchers have developed a macrocyclic sulfate-based strategy for synthesizing monodisperse Polidocanol, its sulfates, and methylated derivatives. This approach offers a more controlled and efficient way to produce Polidocanol with specific chain lengths and properties, potentially leading to safer and more effective therapies. []

Q8: Are there any studies focusing on the material compatibility and stability of Polidocanol, its catalytic properties, or computational modeling and SAR?

A8: The provided abstracts do not contain information on these aspects of Polidocanol. Further research may be necessary to explore these areas.

Q9: Are there any specific SHE (Safety, Health, and Environment) regulations related to the use and handling of Polidocanol?

A9: While not explicitly discussed in the provided abstracts, adherence to standard good laboratory practices and regulations concerning handling and disposal of pharmaceuticals is essential when working with Polidocanol. Consult relevant safety data sheets and regulatory guidelines.

Q10: How is the efficacy of Polidocanol determined in preclinical studies?

A10: In vitro studies often utilize cultured human umbilical vein endothelial cells to investigate the effects of Polidocanol on endothelial activation, microparticle release, and apoptosis. [] Animal models, such as rabbits, are frequently employed to assess Polidocanol's efficacy in inducing sclerotherapy, evaluating its impact on pulmonary perfusion and potential for inflammation. [, , ] These preclinical studies provide valuable insights into the safety and effectiveness of Polidocanol before proceeding to clinical trials.

Q11: What is the evidence for Polidocanol's efficacy in treating varicose veins compared to other sclerosants?

A11: Multiple studies have investigated Polidocanol's effectiveness in treating varicose veins. One study found that while both Polidocanol and Sodium Tetradecyl Sulfate effectively eradicated esophageal varices, Polidocanol was associated with a significantly lower incidence of complications, such as esophageal ulceration, retrosternal pain, and stricture formation. [] Another study reported that Polidocanol, particularly in foam form, demonstrated greater efficacy in achieving venous sclerosis and alleviating venous symptoms compared to liquid Polidocanol. [] These findings suggest that Polidocanol might offer a favorable safety and efficacy profile compared to other sclerosants.

Q12: Is there any evidence of resistance development or cross-resistance with Polidocanol therapy?

A12: The provided abstracts do not mention any reports of resistance or cross-resistance associated with Polidocanol. Further research is needed to determine if this is a potential concern with long-term use.

Q13: What are the common side effects associated with Polidocanol use?

A13: While generally considered safe, Polidocanol use can be associated with side effects. Common local side effects include hyperpigmentation, pain, matting, and hematoma formation. [, , ] Systemic reactions, although rare, can occur and include allergic reactions and visual disturbances. [, ] The incidence of these side effects can vary depending on factors such as the concentration of Polidocanol used, the site of injection, and individual patient sensitivity. [, , , ]

Q14: How does the safety of Polidocanol compare between liquid and foam formulations?

A14: A long-term follow-up study on Polidocanol side effects found a higher incidence of adverse events in patients treated with Polidocanol foam compared to liquid Polidocanol. [] This difference may be attributed to the wider distribution and potential for micro-embolization associated with foam sclerotherapy. [, ]

Q15: What are the potential long-term consequences of Polidocanol foam injection, particularly in the lungs?

A15: Experimental studies on rabbits have shown that Polidocanol foam injection can lead to acute and chronic changes in pulmonary perfusion and inflammation. [, ] While these findings highlight potential risks, it's important to note that the rabbit model might not fully represent human physiology and clinical scenarios. Further research is crucial to investigate these findings in humans.

Q16: Are there any concerns about the quality and safety of compounded Polidocanol compared to FDA-approved products?

A16: Yes, a study analyzing samples of compounded Polidocanol revealed concerning findings regarding their quality and safety. None of the compounded samples contained the labeled concentration of Polidocanol, and several had excessive levels of impurities. [] This inconsistency poses potential risks to patients and highlights the importance of using FDA-approved products, which undergo rigorous testing and quality control measures.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic Acid](/img/structure/B41911.png)